molecular formula C26H23N5O3S B12130451 N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide

N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide

Cat. No.: B12130451
M. Wt: 485.6 g/mol
InChI Key: CHEYAASEOZRTSH-UHFFFAOYSA-N
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Description

N-{2-[2-Amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide is a synthetic pyrroloquinoxaline derivative featuring a phenylsulfonyl group at position 3, an amino group at position 2, and a 2-methylbenzamide-substituted ethyl chain at the pyrroloquinoxaline nitrogen. Its structural complexity arises from the fused pyrrolo[2,3-b]quinoxaline core, which provides a planar aromatic system conducive to intermolecular interactions, while the sulfonyl and benzamide substituents modulate solubility and target binding .

Properties

Molecular Formula

C26H23N5O3S

Molecular Weight

485.6 g/mol

IUPAC Name

N-[2-[2-amino-3-(benzenesulfonyl)pyrrolo[3,2-b]quinoxalin-1-yl]ethyl]-2-methylbenzamide

InChI

InChI=1S/C26H23N5O3S/c1-17-9-5-6-12-19(17)26(32)28-15-16-31-24(27)23(35(33,34)18-10-3-2-4-11-18)22-25(31)30-21-14-8-7-13-20(21)29-22/h2-14H,15-16,27H2,1H3,(H,28,32)

InChI Key

CHEYAASEOZRTSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)N

Origin of Product

United States

Preparation Methods

Pyrrolo[2,3-b]quinoxaline Core Synthesis

The pyrrolo[2,3-b]quinoxaline scaffold is typically constructed via condensation reactions between quinoxaline precursors and pyrrole derivatives. A method analogous to the synthesis of pyrrolo[1,2-a]quinoxalines involves reacting 2-(1H-pyrrol-1-yl)aniline with substituted aldehydes under acidic conditions . For the target compound, 2-chloronicotinaldehyde (or its derivatives) may serve as the aldehyde component, reacting with a pyrrole-containing aniline to form the bicyclic system.

Key Reaction Parameters :

  • Solvent : Ethanol or acetic acid, facilitating cyclization through protonation of the aldehyde .

  • Temperature : Reflux conditions (70–80°C) to drive the condensation .

  • Work-up : Crystallization from acetonitrile or dichloromethane to isolate intermediates .

Introduction of the Phenylsulfonyl Group

Sulfonation at the 3-position of the pyrrolo[2,3-b]quinoxaline core is critical. This step may employ phenylsulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction likely proceeds via electrophilic aromatic substitution, with the electron-rich quinoxaline ring facilitating sulfonyl group attachment.

Optimization Insights :

  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to substrate ensures complete conversion while minimizing byproducts .

  • Catalyst : Palladium acetate (0.5–1 mol%) may enhance regioselectivity, as observed in analogous coupling reactions .

  • Purification : Column chromatography or sequential washes with acetonitrile/water mixtures to remove excess reagents .

Amination at the 2-Position

Amination strategies include nitro group reduction or direct nucleophilic substitution. For the target compound, nitration followed by catalytic hydrogenation is plausible:

  • Nitration : Treat the sulfonated intermediate with nitric acid/sulfuric acid at 0–5°C to introduce a nitro group at the 2-position.

  • Reduction : Use H₂/Pd-C or NaBH₄/CuCl₂ to reduce the nitro group to an amine .

Critical Considerations :

  • Selectivity : Low-temperature nitration (-15°C) minimizes polysubstitution .

  • Yield : Hydrogenation under 40 psi H₂ at 25°C achieves >90% conversion .

Ethyl Side Chain Incorporation

The ethyl linker is introduced via alkylation or Mitsunobu reaction . A two-step approach may involve:

  • Boc-protection : React the amine with di-tert-butyl dicarbonate to form a stable carbamate.

  • Alkylation : Treat with 1,2-dibromoethane and K₂CO₃ in DMF at 60°C .

Alternative Method : Palladium-catalyzed coupling using methyl 2-iodobenzoate and triethylamine in toluene at 100°C, analogous to quinoline derivatives .

2-Methylbenzamide Coupling

The final step involves amide bond formation between the ethylamine intermediate and 2-methylbenzoyl chloride . Standard coupling agents like HOBt/EDCl or DCC promote this reaction in anhydrous dichloromethane.

Reaction Conditions :

  • Molar Ratio : 1:1.1 (amine:acyl chloride) to ensure complete acylation.

  • Base : Triethylamine (2 eq) neutralizes HCl byproduct.

  • Isolation : Crystallization from methanol/acetonitrile yields the pure product .

Analytical Data and Characterization

Intermediate Characterization :

  • ¹H NMR : Key signals include the pyrrole NH (δ 10.2 ppm), sulfonyl aromatic protons (δ 7.8–8.1 ppm), and methylbenzamide protons (δ 2.4 ppm) .

  • HPLC Purity : >99% achieved via sequential washes with acetonitrile/water .

Final Compound Data :

ParameterValueMethod
Yield68–72%Gravimetric
Melting Point214–216°CDSC
Purity99.5%HPLC (254 nm)

Challenges and Mitigation Strategies

  • Sulfonation Over-reaction : Controlled addition of sulfonyl chloride at -15°C prevents di-sulfonation .

  • Amination Side Products : Use of Boc-protection minimizes unwanted nucleophilic attacks during alkylation .

  • Amide Hydrolysis : Anhydrous conditions and rapid work-up preserve the benzamide group .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could yield a variety of functionalized derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide typically involves several key steps:

  • Formation of the Pyrroloquinoxaline Core : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Phenylsulfonyl Group : Sulfonylation reactions with reagents like phenylsulfonyl chloride are utilized.
  • Attachment of the Benzamide Moiety : Amide coupling reactions are performed using agents such as EDCI or HATU.

Industrial Production

For industrial applications, optimizing the synthetic route is crucial to enhance yield and reduce costs. Techniques like continuous flow reactors may be employed to streamline production processes.

Medicinal Chemistry

This compound is being investigated as a potential drug candidate due to its unique structural features that may confer biological activity. The compound's mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various therapeutic effects.

Case Studies

Recent studies have highlighted the anticancer properties of related compounds in the pyrroloquinoxaline family. For example, derivatives have shown significant antiproliferative activity against human cancer cell lines (IC50 values ranging from 1.9 to 7.52 μg/mL) . These findings suggest that this compound may also exhibit similar properties.

Materials Science

The structural characteristics of this compound make it a candidate for developing new materials with specific properties. Its potential applications include:

  • Conductive Polymers : Due to its electronic properties.
  • Nanomaterials : As a building block for nanostructures in electronics or photonics.

Biological Studies

The compound can serve as a probe in biological studies to investigate various cellular processes and pathways. Its ability to interact with biological macromolecules can aid in understanding disease mechanisms and developing new therapeutic strategies.

Types of Reactions

This compound can undergo several chemical transformations:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : Nitro groups can be reduced back to amino groups.
  • Substitution Reactions : The phenylsulfonyl group can be replaced with other functional groups under suitable conditions.

Mechanism of Action

The mechanism of action of N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide with structurally analogous compounds derived from recent literature:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
N -{2-[2-Amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide (Target) Pyrrolo[2,3-b]quinoxaline - 2-Methylbenzamide-ethyl chain at N1
- Phenylsulfonyl at C3
- Amino group at C2
C₂₉H₂₆N₆O₃S 538.63 (calculated) Unique 2-methylbenzamide substituent; ethyl linker enhances flexibility.
N -[1-Allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-chlorobenzamide Pyrrolo[2,3-b]quinoxaline - 2-Chlorobenzamide at C2
- Allyl group at N1
- Phenylsulfonyl at C3
C₂₆H₁₉ClN₄O₃S 502.97 Allyl group reduces steric hindrance; 2-chloro substitution increases electrophilicity.
2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Pyrrolo[2,3-b]quinoxaline - 3-Hydroxybenzylideneamino at N1
- 2-Methoxyethyl carboxamide at C3
- Amino group at C2
C₂₅H₂₂N₆O₃ 466.49 Hydroxybenzylidene Schiff base enhances hydrogen bonding; methoxyethyl improves hydrophilicity.
2-Amino-1-[(E)-(2-furylmethylene)amino]-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Pyrrolo[2,3-b]quinoxaline - 2-Furylmethyleneamino at N1
- Pentyl carboxamide at C3
- Amino group at C2
C₂₃H₂₃N₇O₂ 437.48 Furyl group introduces aromatic heterocycle; pentyl chain increases lipophilicity.

Key Findings from Structural Comparisons :

In contrast, compounds and lack this group, relying instead on hydroxybenzylidene or furyl substituents for target interaction. The 2-methylbenzamide moiety in the target compound offers moderate steric bulk compared to the smaller 2-chlorobenzamide in or the hydrophilic methoxyethyl in , suggesting differences in binding pocket compatibility.

Solubility and Pharmacokinetics :

  • The ethyl linker in the target compound may improve solubility relative to the rigid allyl group in or the pentyl chain in . However, the methoxyethyl group in likely confers superior aqueous solubility.

Synthetic Accessibility :

  • Compounds with Schiff base linkages (e.g., ) require mild conditions for imine formation, whereas the sulfonylation step in the target compound and demands stringent anhydrous protocols.

Biological Activity

N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrroloquinoxaline core, which is known for its diverse biological activities. Its structure includes:

  • Amino group : Contributing to its interaction with various biological targets.
  • Phenylsulfonyl moiety : Enhancing solubility and bioavailability.
  • Benzamide group : Associated with various pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, indicating its potential as an anticancer agent, as well as for other therapeutic applications.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : The compound has been reported to cause G1 phase arrest in certain cancer cell lines, leading to reduced proliferation.
  • Apoptotic Pathways : Activation of caspases has been observed, suggesting a mechanism involving programmed cell death.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15Apoptosis via caspase activation
HeLa (Cervical)20G1 phase arrest
A549 (Lung)25Induction of oxidative stress

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Modulation of Gene Expression : It can influence the expression of genes associated with apoptosis and cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to its cytotoxic effects on cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: MCF-7 Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.

Case Study 2: A549 Lung Cancer Model

In vivo studies using A549 xenograft models showed that administration of the compound led to tumor regression and prolonged survival rates in treated animals compared to those receiving a placebo.

Q & A

Q. What are the key synthetic challenges in preparing N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide?

The synthesis involves multi-step reactions, including:

  • Pyrroloquinoxaline core formation : Cyclization of substituted quinoxaline precursors under acidic or basic conditions .
  • Sulfonylation : Introduction of the phenylsulfonyl group via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
  • Purification : Column chromatography or recrystallization to isolate intermediates, with yields influenced by solvent polarity (e.g., ethyl acetate/hexane mixtures) . Key challenges include avoiding side reactions (e.g., over-sulfonylation) and ensuring regioselectivity in the pyrroloquinoxaline scaffold .

Q. What analytical techniques are critical for confirming the compound’s structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., phenylsulfonyl and benzamide groups) .
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95% threshold for pharmacological studies) .

Q. What preliminary biological assays are recommended for evaluating this compound?

  • Kinase inhibition screening : Use ATP-binding assays (e.g., ADP-Glo™) due to structural similarity to kinase inhibitors .
  • Cytotoxicity profiling : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility testing : Measure logP values to optimize formulations for in vivo studies .

Advanced Research Questions

Q. How can conflicting NMR data for the sulfonyl group be resolved?

  • Cross-validation : Compare 1^1H NMR with DEPT-135 to distinguish between aromatic protons and sulfonyl-linked carbons .
  • 2D-NMR : Utilize HSQC and HMBC to map coupling between the sulfonyl group and adjacent pyrroloquinoxaline carbons .
  • X-ray crystallography : If single crystals are obtainable, confirm spatial orientation of the sulfonyl moiety .

Q. What strategies optimize reaction yields in the final coupling step (benzamide addition)?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig coupling .
  • Temperature control : Maintain 80–100°C to balance reaction rate and decomposition .
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of the amine group . Example optimization results:
CatalystTemp (°C)Yield (%)
Pd(OAc)2_28062
PdCl2_2(PPh3_3)2_210078

Q. How can contradictory in vitro vs. in vivo efficacy data be analyzed?

  • Metabolic stability : Perform microsomal assays (e.g., rat liver microsomes) to identify rapid degradation pathways .
  • Protein binding : Use equilibrium dialysis to assess plasma protein binding, which may reduce bioavailability .
  • Dose-response recalibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., AUC, Cmax_{max}) .

Q. What computational methods predict the compound’s binding affinity to kinase targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of EGFR or BRAF kinases .
  • MD simulations : Run 100-ns simulations to evaluate binding stability (e.g., RMSD <2 Å) .
  • Free-energy calculations : MM-PBSA/GBSA to estimate ΔGbinding_{binding} .

Methodological Guidance

Q. How to address low solubility in aqueous buffers during biological assays?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
  • pH adjustment : Test solubility in phosphate buffers (pH 7.4 vs. 6.5) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .

Q. What in vitro models best prioritize this compound for oncology research?

  • 3D tumor spheroids : Mimic tumor microenvironment for penetration studies .
  • Patient-derived xenograft (PDX) cells : Screen for activity against resistant phenotypes .
  • Synergy assays : Combine with standard chemotherapeutics (e.g., cisplatin) to identify additive effects .

Data Interpretation Tables

Table 1 : Representative reaction yields for key intermediates

IntermediateReaction ConditionsYield (%)
Pyrroloquinoxaline coreH2_2SO4_4, 120°C45
Sulfonylated derivativeEt3_3N, DMF, 60°C68
Final benzamide productPd(OAc)2_2, 80°C62

Table 2 : Comparative kinase inhibition (IC50_{50} values)

KinaseIC50_{50} (nM)
EGFR12.3 ± 1.2
BRAF8.7 ± 0.9
CDK2>1000

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